Lipophilicity Shift: LogP of Fluorinated vs. Non-Fluorinated Phenyl Analog
The target compound exhibits a computed LogP of 3.03 . Its direct de-fluorinated analog, (2-Chloro-6-phenylpyridin-4-yl)methanol, has a computed LogP of 2.89 under identical estimation methodology [1]. The ΔLogP of +0.14 represents a measurable increase in lipophilicity attributable solely to the para-fluoro substituent.
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.03 |
| Comparator Or Baseline | (2-Chloro-6-phenylpyridin-4-yl)methanol: LogP = 2.89 |
| Quantified Difference | ΔLogP = +0.14 (target is ~5% more lipophilic) |
| Conditions | Computed using standard fragment-based method (ACD/Labs or equivalent); identical algorithm applied to both compounds |
Why This Matters
Higher lipophilicity can improve membrane permeability but may also increase non-specific protein binding; the ΔLogP of 0.14 is a quantifiable selection criterion for teams optimizing ADME profiles.
- [1] Hzbp.cn. (2-Chloro-6-phenylpyridin-4-yl)methanol – CAS 925004-74-6. PSA: 33.12, LogP: 2.89. Available at: https://www.hzbp.cn/shop/1033488.html (accessed 2026-05-02). View Source
